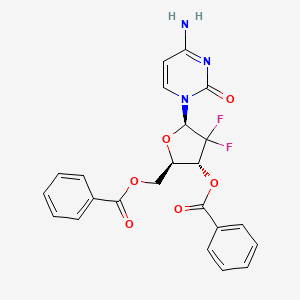

2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate

Description

Properties

CAS No. |

134790-39-9 |

|---|---|

Molecular Formula |

C23H19F2N3O6 |

Molecular Weight |

471.4 g/mol |

IUPAC Name |

[(2R,3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21?/m1/s1 |

InChI Key |

ZPUUYUUQQGBHBU-XXTRANHVSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties and Process Control of Gemcitabine Dibenzoate Intermediate

Technical Whitepaper | Version 1.0

Executive Summary

In the synthesis of Gemcitabine (2',2'-difluorodeoxycytidine), the isolation of the 3',5'-O-dibenzoate intermediate (3',5'-di-O-benzoyl-2'-deoxy-2',2'-difluorocytidine) represents the critical "break point" between crude upstream coupling and high-purity downstream deprotection.

This intermediate serves two pivotal functions:

-

Lipophilic Purification Handle: The benzoyl protecting groups render the molecule sufficiently lipophilic to allow facile separation from polar inorganic salts and unreacted cytosine via organic solvent crystallization.

-

Stereochemical Checkpoint: The glycosylation reaction typically yields an anomeric mixture (

:

This guide details the physicochemical architecture, synthesis logic, and purification protocols necessary to master this intermediate.

Molecular Architecture & Identification

The molecule is a nucleoside analogue where the cytosine base is coupled to a 2-deoxy-2,2-difluororibose sugar. The 3' and 5' hydroxyls are esterified with benzoic acid, imparting significant hydrophobicity.

| Attribute | Detail |

| Common Name | Gemcitabine Dibenzoate Intermediate |

| Chemical Name | 2'-Deoxy-2',2'-difluoro-3',5'-di-O-benzoyl-cytidine |

| IUPAC Name | [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |

| CAS Number | 134790-39-9 ( |

| Molecular Formula | C |

| Molecular Weight | 471.41 g/mol |

| Chirality | D-erythro configuration (Beta anomer is biologically active) |

Solid-State & Solution Properties

Understanding the solubility differential between the

Physicochemical Data Profile[5]

| Property | Value / Observation | Application Note |

| Appearance | White to off-white crystalline powder | Coloration often indicates residual benzoyl chloride or cytosine oxidation. |

| Melting Point | 229 – 232 °C | Sharp endotherm in DSC indicates high anomeric purity. Broadening suggests |

| Solubility (High) | DMSO, DMF, Pyridine | Used for NMR characterization and initial reaction solubilization. |

| Solubility (Moderate) | Ethyl Acetate, Dichloromethane, Acetone | Critical: Used for recrystallization. The |

| Solubility (Low) | Water, Methanol, Hexanes | Water is used as an anti-solvent to crash out the product or wash away inorganic salts. |

| LogP (Predicted) | ~2.5 - 3.0 | High lipophilicity enables efficient extraction into organic phases, leaving polar impurities in the aqueous phase. |

Stability Profile

-

Hydrolytic Stability: The benzoyl esters are stable in acidic media but highly labile in alkaline conditions (pH > 9). Exposure to strong bases (NaOH, ammonia) will prematurely deprotect the molecule to Gemcitabine.

-

Thermal Stability: Stable up to ~200°C. Degradation (debenzoylation) can occur during prolonged heating in protic solvents.

Synthesis & Reaction Engineering

The synthesis relies on a Vorbrüggen-type glycosylation . The driving force is the reaction between a silylated nucleobase and an activated carbohydrate donor (mesylate or bromide) catalyzed by a Lewis acid (TMSOTf).

Reaction Mechanism & Pathway

The reaction proceeds via an oxocarbenium ion intermediate. The bulky benzoyl group at C3 assists in directing the nucleophilic attack, but the fluorine atoms at C2 reduce this directing effect, leading to the formation of both anomers.

Figure 1: Reaction pathway for the synthesis of Gemcitabine Dibenzoate, highlighting the critical purification step for anomeric resolution.[1][2][3][4]

Experimental Protocol: Coupling Reaction

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon) due to the moisture sensitivity of TMSOTf and silylated bases.

-

Silylation: Suspend Cytosine (1.0 eq) in Hexamethyldisilazane (HMDS) with catalytic ammonium sulfate. Reflux until a clear solution is obtained (formation of Bis-TMS Cytosine). Evaporate excess HMDS in vacuo.

-

Coupling: Dissolve the silylated cytosine and the carbohydrate donor (1-O-mesyl-2-deoxy-2,2-difluoro-3,5-di-O-benzoyl-ribofuranose, 1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene.

-

Catalysis: Cool to 0-5°C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 eq) dropwise.

-

Reaction: Reflux for 4-6 hours. Monitor by HPLC for consumption of the sugar mesylate.

-

Quench: Pour reaction mixture into cold saturated NaHCO

solution. Caution: CO -

Extraction: Separate organic layer, wash with water and brine. Dry over MgSO

and concentrate to yield the crude anomeric mixture (typically yellow oil or foam).

Critical Quality Attributes (CQAs) & Purification

The crude coupling product is a mixture of

Purification Workflow (Anomeric Resolution)

The

Figure 2: Selective crystallization workflow to isolate the Beta-anomer.

Protocol: Selective Crystallization

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (5 mL per gram of crude) at 60°C. Ensure complete dissolution.

-

Anti-Solvent (Optional but recommended): Slowly add n-Heptane or Hexane (2 mL per gram) while maintaining temperature.

-

Seeding: Cool the solution to 40°C. Add seed crystals of pure

-anomer (0.5% w/w) to induce nucleation. -

Crystallization: Cool slowly (10°C/hour) to 0-5°C. Stir at 0°C for 4 hours. The

-anomer will precipitate as a white solid; the -

Isolation: Filter the solid. Wash the cake with cold Ethyl Acetate/Heptane (1:1).

-

Drying: Dry in a vacuum oven at 45°C.

-

Target Specification: HPLC purity >95% (Beta), Alpha <5%. If Alpha >5%, repeat recrystallization from Isopropyl Alcohol (IPA) or Acetone/Water.

Analytical Characterization

HPLC Method (Impurity Profiling)

Standard reverse-phase conditions for Gemcitabine are too polar for this intermediate. A higher organic gradient is required.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Gradient: 40% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Benzoyl absorption) and 272 nm (Cytosine absorption).

-

Retention Order: Cytosine (early) <

-anomer <

Spectroscopic Identification[11]

-

1H NMR (DMSO-d6):

-

Aromatic Protons (Benzoyl): Multiplets at

7.4 – 8.1 ppm (10H). -

Anomeric Proton (H-1'): The coupling pattern distinguishes anomers.

-

Beta-anomer: Triplet or broad doublet at

~6.3 ppm ( -

Alpha-anomer: Distinct shift, often downfield or with different splitting due to F-H coupling geometry.

-

-

Cytosine H-5/H-6: Doublets at

~6.0 and 8.0 ppm.

-

References

-

Chou, T. S., et al. (1991). "Stereospecific Synthesis of 2'-Deoxy-2',2'-difluoronucleosides." Synthesis.

-

Hertel, L. W., et al. (1988). "Synthesis of 2'-deoxy-2',2'-difluoro-D-ribose and 2'-deoxy-2',2'-difluoro-D-ribofuranosyl nucleosides." The Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11027098, Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate."[1] PubChem.

-

Santa Cruz Biotechnology. "2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine Product Data." [1][9]

-

LGC Standards. "Impurity Reference Material: 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine."[10] [10][9]

Sources

- 1. Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate | C23H19F2N3O6 | CID 11027098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. clearsynth.com [clearsynth.com]

- 4. INTERMEDIATE AND PROCESS FOR PREPARING OF BETA-ANOMER ENRICHED 2'-DEOXY,2',2'-DIFLUORO-D-RIBOFURANOSYL NUCLEOSIDES - Patent 1853616 [data.epo.org]

- 5. scispace.com [scispace.com]

- 6. rjptonline.org [rjptonline.org]

- 7. emerypharma.com [emerypharma.com]

- 8. mdpi.com [mdpi.com]

- 9. 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine [lgcstandards.com]

- 10. 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine [lgcstandards.com]

Role of 3',5'-Dibenzoate Group in Gemcitabine Prodrug Stability

Executive Summary

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone therapy for pancreatic and non-small cell lung cancers. However, its clinical efficacy is severely compromised by two primary failure modes: rapid metabolic deactivation by cytidine deaminase (CDA) and dependence on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake.

The 3',5'-dibenzoate esterification of gemcitabine represents a critical structural modification designed to overcome these pharmacokinetic barriers. By masking the hydrophilic hydroxyl groups with lipophilic benzoate moieties, this prodrug strategy shifts the cellular entry mechanism from transporter-dependence to passive diffusion and sterically shields the molecule from premature deamination. This guide provides an in-depth analysis of the physicochemical and mechanistic role of the 3',5'-dibenzoate group in enhancing gemcitabine stability and bioavailability.

Mechanistic Rationale: The 3',5'-Dibenzoate Shield

The 3',5'-dibenzoate group is not merely a protecting group for synthesis; it is a functional pharmacophore that fundamentally alters the drug's interaction with the biological environment.

Lipophilicity and Transporter Independence

Native gemcitabine is highly hydrophilic (LogP

-

Mechanism: The introduction of two aromatic benzoate rings at the 3' and 5' positions significantly increases the partition coefficient (LogP > 2.0).

-

Impact: This lipophilicity allows the prodrug to bypass hENT1 and enter cells via passive diffusion , maintaining efficacy even in transporter-deficient tumor phenotypes.

Resistance to Cytidine Deaminase (CDA)

CDA rapidly converts gemcitabine to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU), with a plasma half-life of 8–17 minutes.

-

Steric Hindrance: While CDA targets the N4-amino group on the cytosine ring, the bulky 3',5'-dibenzoate groups—particularly the 5'-ester—induce steric clashes within the enzyme's active site.

-

Electronic Effects: The electron-withdrawing nature of the benzoate esters stabilizes the glycosidic bond and alters the electronic density of the cytosine ring, reducing the catalytic efficiency of CDA.

Metabolic Pathway and Activation Logic

The efficacy of the 3',5'-dibenzoate prodrug relies on a precise balance between extracellular stability (to survive transport) and intracellular lability (to release the active drug).

Activation Pathway Diagram

The following diagram illustrates the dual pathway: the failure mode of native gemcitabine versus the successful activation of the dibenzoate prodrug.

Caption: Comparative metabolic fate. The 3',5'-dibenzoate prodrug bypasses hENT1 and resists extracellular deamination before intracellular activation.

Chemical Stability and Hydrolysis Kinetics[1]

The benzoate ester linkage offers a superior stability profile compared to aliphatic esters (e.g., acetates) due to resonance conjugation, yet remains susceptible to specific esterases.

Hydrolytic Stability Data

The following table summarizes the stability of benzoate-modified nucleosides compared to native gemcitabine in physiological media.

| Parameter | Native Gemcitabine | Gemcitabine-3',5'-Dibenzoate | Mechanistic Driver |

| LogP (Lipophilicity) | -1.4 (Hydrophilic) | ~2.5 (Lipophilic) | Aromatic rings mask -OH groups. |

| Plasma Half-life ( | 8–17 min | > 60 min (Est.) | Resistance to CDA deamination.[1][2][3] |

| Primary Clearance | Deamination (CDA) | Hydrolysis (Esterases) | Steric bulk prevents CDA access. |

| Cellular Entry | hENT1 Transporter | Passive Diffusion | Lipophilicity. |

| Buffer Stability (pH 7.4) | Stable | Slow Hydrolysis | Benzoate ester resonance stability. |

Enzyme Specificity

-

Carboxylesterase 2 (CES2): The primary enzyme responsible for activating the prodrug. CES2 prefers substrates with bulky alcohol groups (like the nucleoside sugar) and smaller acyl groups, but it can efficiently cleave benzoate esters in the intracellular environment.

-

Plasma Butyrylcholinesterase (BChE): Shows limited activity against dibenzoates, preventing premature hydrolysis in the bloodstream.

Experimental Protocols

Protocol: Plasma Stability Assay

Objective: To quantify the resistance of Gemcitabine-3',5'-dibenzoate to plasma deamination and hydrolysis.

Reagents:

-

Pooled Human Plasma (heparinized).

-

Tetrahydrouridine (THU) - Specific CDA inhibitor (Control).

-

Internal Standard (e.g., 2'-deoxycytidine).[4]

Workflow:

-

Preparation: Spike human plasma with the prodrug (final conc.

). Prepare a parallel control with Native Gemcitabine. -

Incubation: Incubate at

in a shaking water bath. -

Sampling: Aliquot

at -

Quenching: Immediately add

ice-cold acetonitrile containing the Internal Standard to precipitate proteins. -

Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via HPLC-UV (270 nm) or LC-MS/MS.

-

Calculation: Plot

vs. time. Calculate

Protocol: Chemical Hydrolysis (pH Dependent)

Objective: To determine the chemical stability of the ester linkage in the absence of enzymes.

Workflow Diagram:

Caption: Workflow for assessing chemical stability across physiological pH ranges.

References

-

Recent Development of Prodrugs of Gemcitabine. Int. J. Mol. Sci. 2022.[1][5] Discusses the mechanistic rationale of ester prodrugs for overcoming CDA deamination.

-

Comparative chemical and biological hydrolytic stability of homologous esters. Scientific Reports. 2022.[1][5] Provides kinetic data on benzoate ester hydrolysis in plasma and liver microsomes.

-

Human carboxylesterase-2 hydrolyzes the prodrug of gemcitabine. Cancer Res. 2013. Identifies CES2 as the key activating enzyme for gemcitabine ester prodrugs.

-

Cytidine Deaminase Resolves Replicative Stress and Protects Pancreatic Cancer. Cancer Res. 2024.[4][6] Details the mechanism of CDA-mediated resistance in pancreatic cancer.

-

Process for preparation of Gemcitabine hydrochloride. US Patent 8193354B2. Describes the synthesis and hydrolysis of the 3',5'-dibenzoate intermediate.

Sources

- 1. Recent Development of Prodrugs of Gemcitabine [mdpi.com]

- 2. oaepublish.com [oaepublish.com]

- 3. Resistance to cytarabine and gemcitabine and in vitro selection of transduced cells after retroviral expression of cytidine deaminase in human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved Antitumor Efficiency of N4-Tetradecyloxycarbonyl Gemcitabine-Loaded Liposomes for Pancreatic Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Metabolic pathway analysis of benzoyl-protected difluorocytidine

Metabolic Pathway Analysis of -Benzoyl-2',2'-Difluorocytidine

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, DMPK Researchers, and Analytical Chemists

Executive Summary

The metabolic analysis of

The benzoyl modification at the

Part 1: The Mechanistic Rationale[1]

The Prodrug Strategy: Lipophilicity and CDA Resistance

The primary failure mode of native Gemcitabine is its rapid conversion to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU) by CDA, a ubiquitous enzyme in plasma and liver.

-

Lipophilicity: The benzoyl group significantly increases the logP of the molecule, potentially facilitating passive diffusion across cell membranes, reducing reliance on nucleoside transporters (hENT1/hENT2) which are often downregulated in resistant tumors.

-

CDA Shielding: CDA requires a free exocyclic amine to catalyze deamination. The benzoylamide linkage renders the

nitrogen non-nucleophilic and sterically hindered, effectively blocking CDA access until the prodrug is hydrolyzed.

The Activation Requirement

Bz-dFdC is pharmacologically inactive in its protected form. It must undergo hydrolytic bioactivation to release the parent drug (dFdC). This creates a two-stage metabolic requirement:

-

Phase I Hydrolysis: Conversion of Bz-dFdC

dFdC. -

Anabolic Phosphorylation: Conversion of dFdC

dFdCTP (Active).[1]

Part 2: Metabolic Pathway Architecture

The metabolic fate of Bz-dFdC involves a sequential cascade involving carboxylesterases, kinases, and deaminases.

Step-by-Step Biotransformation

-

Prodrug Hydrolysis (The Gatekeeper Step): Upon entry into the systemic circulation or the hepatocyte, the benzoyl moiety is cleaved. This is predominantly mediated by Carboxylesterases (CES1/CES2) or potentially by non-specific plasma esterases.

-

Reaction:

-Bz-dFdC +

-

-

Rate-Limiting Phosphorylation: Once dFdC is released, it becomes a substrate for Deoxycytidine Kinase (dCK) .[2][3] This is the rate-limiting step for intracellular activation.[2][3]

-

Reaction:

-

-

The Kinase Cascade: The monophosphate (dFdCMP) is rapidly converted to the diphosphate (dFdCDP) by Nucleoside Monophosphate Kinase (NMPK) and subsequently to the triphosphate (dFdCTP) by Nucleoside Diphosphate Kinase (NDPK) .

-

Pharmacological Action:

-

The Catabolic Sink (Inactivation): Any dFdC released from the prodrug that is not phosphorylated is vulnerable to Cytidine Deaminase (CDA) .

-

Reaction:

-

Pathway Visualization

Figure 1: The metabolic activation cascade of N4-benzoyl-difluorocytidine, highlighting the critical hydrolytic step and the competition between activation (dCK) and inactivation (CDA).[1]

Part 3: Analytical Method Development (LC-MS/MS)

Quantifying this pathway is analytically challenging due to the polarity differences between the lipophilic prodrug (Bz-dFdC) and the highly polar triphosphate (dFdCTP). Standard C18 chromatography is insufficient for the phosphorylated metabolites.

Chromatographic Strategy: HILIC vs. Ion-Pairing

For a comprehensive "metabolic flux" analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice over Ion-Pairing Chromatography (IPC) because IPC reagents (e.g., alkylamines) often suppress ionization in MS/MS and contaminate the mass spectrometer.

Recommended Column: ZIC-pHILIC (Polymeric beads with zwitterionic stationary phase). Mobile Phase:

-

A: 10 mM Ammonium Carbonate (pH 9.0) + 5% Acetonitrile.

-

B: 100% Acetonitrile.

Mass Spectrometry Transitions (MRM)

The following MRM transitions are standard for monitoring the parent and metabolites.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Note |

| Bz-dFdC | 368.1 | 112.1 | Positive | Loss of benzoyl+sugar |

| dFdC | 264.1 | 112.1 | Positive | Cytosine fragment |

| dFdU | 265.1 | 113.1 | Positive | Uracil fragment |

| dFdCTP | 502.0 | 158.9 | Negative | Phosphate group |

| IS (Tetrahydrouridine) | 285.1 | 153.1 | Positive | Internal Standard |

Note: Phosphorylated metabolites (dFdCTP) often ionize better in Negative mode, while nucleosides prefer Positive mode. A polarity-switching method is required.

Part 4: Experimental Protocols

In Vitro Metabolic Stability Assay (Microsomal)

This protocol validates the cleavage rate of the benzoyl group (Prodrug

Reagents:

-

Pooled Liver Microsomes (Human/Mouse) - 20 mg/mL protein.

-

NADPH Regenerating System (if oxidative metabolism is suspected, though hydrolysis is cofactor-independent).

-

Test Compound: Bz-dFdC (1 µM final concentration).

Workflow:

-

Pre-incubation: Thaw microsomes and dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

-

Initiation: Add Bz-dFdC (from 1 mM DMSO stock) to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

-

Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Inject supernatant into LC-MS/MS.

Data Analysis:

Plot

Intracellular Metabolite Extraction (Cell Culture)

To measure the formation of dFdCTP (the active killer), you must extract from the cellular matrix without hydrolyzing the high-energy phosphates.

-

Cell Seeding: Seed Pancreatic Cancer cells (e.g., PANC-1) at

cells/well. -

Dosing: Treat with 10 µM Bz-dFdC for 2, 4, and 24 hours.

-

Washing: Wash cells

with ice-cold PBS (crucial to remove extracellular drug). -

Extraction: Add 500 µL 70% Methanol (pre-cooled to -20°C) . Scrape cells and collect lysate.

-

Why Methanol? Acidic extraction (PCA) can degrade triphosphates. Cold methanol precipitates proteins while preserving nucleotide pools.

-

-

Clarification: Centrifuge at 14,000

g for 10 min at 4°C. -

Analysis: Analyze supernatant via HILIC-MS/MS.

Part 5: Data Interpretation & Troubleshooting

Interpreting the Hydrolysis Ratio

In the stability assay, you will observe the depletion of Bz-dFdC and the appearance of dFdC.

-

Ideal Scenario: Rapid depletion of Bz-dFdC (

min) with stoichiometric appearance of dFdC. -

Problematic Scenario: Slow depletion suggests the benzoyl group is too stable, potentially limiting the bioavailability of the active parent drug.

The "CDA Bypass" Efficiency

To validate the hypothesis that Bz-dFdC resists deamination:

-

Incubate dFdC with recombinant CDA enzyme

Rapid conversion to dFdU. -

Incubate Bz-dFdC with recombinant CDA enzyme

Should show minimal conversion to dFdU. -

Result: If Bz-dFdC remains stable in the presence of CDA, the prodrug design successfully shields the amine.

Troubleshooting dFdCTP Detection

If dFdCTP signals are low or absent:

-

Phosphatase Activity: Phosphatases in the lysate may degrade dFdCTP to dFdC during sample prep. Solution: Add phosphatase inhibitors (e.g., NaF, Sodium Orthovanadate) to the extraction solvent.

-

Metal Adducts: Triphosphates chelate iron/steel in LC systems. Solution: Use a PEEK-lined column and add 5 µM Medronic Acid to the mobile phase to suppress chelation.

References

-

Mini, E., et al. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology, 17(suppl_5), v7-v12. Link

-

Cattaneo, D., et al. (2000). Gemcitabine metabolism in human plasma and erythrocytes. Annals of Oncology, 11(11), 1401-1407. Link

-

Bapiro, T. E., et al. (2011). A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS.[6][7][8][9] Cancer Chemotherapy and Pharmacology, 68(5), 1243-1253. Link

-

Ueno, H., et al. (2007). Pharmacokinetics and pharmacodynamics of gemcitabine in patients with advanced pancreatic cancer. Cancer Science, 98(11), 1775-1779. Link

-

Luo, X., et al. (2019). Hydrophilic interaction liquid chromatography–tandem mass spectrometry method for the simultaneous determination of gemcitabine and its metabolites in human plasma and mononuclear cells. Journal of Chromatography B, 1124, 137-144. Link

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Gemcitabine Resistance in PDAC | Encyclopedia MDPI [encyclopedia.pub]

- 3. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for debenzoylation of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate

Executive Summary

This application note details the critical deprotection (debenzoylation) step in the synthesis of Gemcitabine (2',2'-difluoro-2'-deoxycytidine), a nucleoside analog used widely in oncology.[1] The transformation involves the removal of benzoyl protecting groups from the 3' and 5' hydroxyl positions of the ribose ring using ammonolysis.

While seemingly trivial, this step is a Critical Process Parameter (CPP).[1] Improper execution can lead to cytosine deamination (yielding uridine impurities), anomerization, or incomplete removal of benzoate esters. This protocol utilizes a 7N Ammonia in Methanol system, favored for its high yield (>90%) and simplified workup compared to sodium methoxide (Zemplén) routes.[1]

Reaction Mechanism & Chemical Logic

The debenzoylation proceeds via nucleophilic acyl substitution (aminolysis) .[1]

-

Nucleophilic Attack: Ammonia (

) attacks the carbonyl carbon of the benzoate ester.[1] -

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1]

-

Collapse & Elimination: The intermediate collapses, reforming the carbonyl bond and expelling the alkoxide (the gemcitabine hydroxyl) as the leaving group.

-

Byproduct Formation: The benzoyl group forms benzamide (

) rather than methyl benzoate (which would occur with

Critical Quality Attribute (CQA):

-

Deamination Control: High temperatures (>35°C) or prolonged exposure to strong bases can hydrolyze the exocyclic amine on the cytosine ring, converting the drug substance into the inactive uracil derivative (2'-deoxy-2',2'-difluorouridine).

Visual Pathway (DOT Diagram)

Figure 1: Mechanistic pathway of ammonolytic debenzoylation, highlighting the critical deamination risk pathway.

Materials & Equipment

| Component | Specification | Role |

| Precursor | 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate | Starting Material (SM) |

| Reagent | 7N Ammonia in Methanol ( | Nucleophile / Solvent |

| Solvent | Methanol (HPLC Grade) | Diluent (if needed) |

| Extraction | Ethyl Acetate (EtOAc) & Dichloromethane (DCM) | Removal of Benzamide |

| Quench | Water (Deionized) | Phase separation |

| Vessel | Pressure-rated glass reactor or autoclave | Ammonia containment |

Detailed Experimental Protocol

Safety Warning: Gemcitabine and its intermediates are potent cytotoxins.[1] All operations must be performed in a fume hood or isolator.[1] Ammonia gas is toxic and corrosive.[1]

Step 1: Reaction Initiation

-

Charge the reactor with 10.0 g (21.2 mmol) of the 3',5'-dibenzoate precursor.

-

Cool the reactor jacket to 0°C – 5°C .

-

Rationale: Controlling the initial exotherm prevents localized heating that promotes deamination.[1]

-

-

Add 100 mL of 7N Ammonia in Methanol (approx. 10 vol).

-

Note: A large excess of ammonia drives the equilibrium forward and ensures solubility.

-

-

Stir at 0°C for 30 minutes, then allow the mixture to warm to Room Temperature (20°C - 25°C) .

Step 2: Reaction Monitoring

-

Maintain stirring at RT for 12 – 16 hours .

-

HPLC Check: Sample 10 µL, dilute in water/ACN.

Step 3: Work-up and Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotavap) at < 35°C to remove ammonia and methanol.

-

Caution: Do not exceed 40°C. Heat accelerates degradation of the free base.

-

-

Resuspend the resulting oily residue in 50 mL Water and 50 mL Ethyl Acetate .

-

Extract: Stir vigorously for 10 minutes and separate phases.

-

Wash: Wash the aqueous layer once more with 30 mL Dichloromethane (DCM) to ensure complete removal of benzamide.[1]

-

Final Isolation: The aqueous layer now contains pure Gemcitabine Free Base.[1]

Process Workflow (DOT Diagram)

Figure 2: Operational workflow from reaction initiation to salt formation.

Troubleshooting & Process Control

| Observation | Root Cause | Corrective Action |

| Yellow discoloration | Oxidation or high temperature | Ensure N2 purge; Keep temp < 30°C. |

| High Uracil Impurity | Deamination due to heat/time | Reduce reaction time; Strictly control temp during concentration.[1] |

| Incomplete Reaction | Insufficient Ammonia or Water in MeOH | Add fresh 7N NH3; Ensure system is sealed (prevent NH3 gas loss). |

| Precipitate in Aqueous Layer | Residual Benzamide | Perform an additional wash with DCM (Dichloromethane).[1] |

References

-

Hertel, L. W., et al. (1988).[1] Synthesis of 2'-deoxy-2',2'-difluoro-D-ribose and 2'-deoxy-2',2'-difluoro-D-ribofuranosyl nucleosides.[1] The Journal of Organic Chemistry. [1]

-

Chou, T. S., et al. (1991).[1] Stereospecific Synthesis of 2'-Deoxy-2',2'-difluoronucleosides. Synthesis.[1][2][3][4][5][6][7]

-

Eli Lilly and Company. (1985).[1] Process for preparing gemcitabine hydrochloride.[1][8] US Patent 4,526,988.[1][9]

-

BenchChem. (2023).[1] Comparative Analysis of Deprotection Methods for Benzoylated Nucleosides.[1]

-

Reddy, K. R., et al. (2010).[1] An improved process for the preparation of Gemcitabine and its intermediates.[8][9] WO2010029574.[1][8]

Sources

- 1. 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine [lgcstandards.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. A Process For The Preparation Of Gemcitabine Hydrochloride And [quickcompany.in]

Application Note: A Robust One-Pot Synthesis of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate

Abstract

2',2'-Difluoro-2'-deoxycytidine, known as Gemcitabine, is a cornerstone chemotherapy agent for various cancers. Its synthesis relies on the efficient preparation of key intermediates, among which 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate is critical.[1][2] Traditional multi-step syntheses of this intermediate often involve complex isolation procedures, leading to increased production time and cost. This application note presents a detailed, field-proven protocol for a one-pot synthesis that streamlines the process by integrating the silylation of cytosine and the subsequent glycosylation reaction in a single reaction vessel. This method significantly improves efficiency, reduces solvent waste, and provides a high-yield pathway to this essential pharmaceutical building block.

Introduction: The Strategic Importance of the Dibenzoate Intermediate

Gemcitabine (marketed as Gemzar®) is a nucleoside analog that exerts its anticancer effects by inhibiting DNA synthesis.[3][4] Its chemical structure, featuring two fluorine atoms at the 2'-position of the deoxyribose sugar, is key to its mechanism of action. The synthesis of Gemcitabine is a significant focus in pharmaceutical manufacturing, with a constant drive for process optimization.

The intermediate, 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate, serves two primary purposes in the synthetic route. First, the benzoyl groups act as robust protecting groups for the 3' and 5' hydroxyls of the furanose ring.[5][6] This protection is crucial to prevent unwanted side reactions during the critical N-glycosylation step, where the cytosine base is coupled to the sugar. Second, the crystalline nature of the dibenzoate derivative facilitates purification, ensuring the high purity required for subsequent deprotection to the final active pharmaceutical ingredient (API).[7] The one-pot protocol detailed herein provides a direct and efficient method for its preparation, making it highly suitable for both research and industrial-scale production.

Mechanistic Rationale and Workflow Causality

The success of this one-pot synthesis hinges on a sequence of carefully controlled chemical transformations performed in a single reactor. The process avoids the isolation of the silylated cytosine intermediate, thereby saving time and resources.

Silylation of Cytosine: Enhancing Nucleophilicity and Solubility

The initial step involves the in-situ silylation of cytosine using an agent like Hexamethyldisilazane (HMDS), often with a catalytic amount of ammonium sulfate.[8]

-

Causality: Cytosine itself is poorly soluble in non-polar organic solvents used for glycosylation and its exocyclic amine and lactam hydroxyl groups can lead to undesired side reactions. Silylation converts these reactive N-H and O-H protons into trimethylsilyl (TMS) ethers and amines. This transformation achieves two critical goals:

-

It dramatically increases the solubility of the nucleobase in organic solvents like anisole.

-

It enhances the nucleophilicity of the N1 position of the pyrimidine ring, priming it for the subsequent attack on the electrophilic sugar.

-

Lewis Acid-Catalyzed Glycosylation

The core of the synthesis is the N-glycosylation reaction. An activated sugar, such as 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate, serves as the electrophile.[8] The reaction is promoted by a powerful Lewis acid, trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf).[8]

-

Causality: The methanesulfonate group at the anomeric (C1) position of the sugar is an excellent leaving group. The Lewis acid, Me₃SiOTf, coordinates to this group, further facilitating its departure and generating a transient, highly electrophilic oxocarbenium ion intermediate. The silylated cytosine then attacks this intermediate, predominantly from the β-face, to form the desired β-N-glycosidic bond, a crucial stereochemical requirement for the biological activity of Gemcitabine. The use of a high-boiling solvent like anisole allows the reaction to be conducted at elevated temperatures (e.g., 120°C), ensuring a sufficient reaction rate.[8]

In-Situ Silyl Group Removal and Product Isolation

Upon completion of the glycosylation, the reaction is not isolated but is directly subjected to an acidic workup.

-

Causality: The TMS groups on the cytosine base are labile to acid.[9] Quenching the reaction mixture with aqueous acid, such as HCl, rapidly cleaves the N-Si and O-Si bonds, regenerating the amino and hydroxyl groups on the cytosine moiety.[8] The benzoyl protecting groups on the sugar backbone are stable to these conditions. This selective deprotection yields the target molecule, which can then be isolated via filtration and washing.

Visualization of the One-Pot Workflow

Diagram Caption: Workflow of the one-pot synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Supplier Notes |

| Cytosine | 71-30-7 | C₄H₅N₃O | Purity >99% |

| Hexamethyldisilazane (HMDS) | 999-97-3 | C₆H₁₉NSi₂ | Anhydrous, redistilled |

| Ammonium Sulfate | 7783-20-2 | (NH₄)₂SO₄ | Anhydrous, analytical grade |

| Trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) | 27607-77-8 | C₄H₉F₃O₃SSi | High purity, handle under inert atmosphere |

| 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate | 122111-11-9 | C₂₀H₁₈F₂O₈S | Starting material, synthesis required separately |

| Anisole | 100-66-3 | C₇H₈O | Anhydrous, <50 ppm H₂O |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS grade |

| Hydrochloric Acid (4M) | 7647-01-0 | HCl | Aqueous solution |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Saturated aqueous solution |

Step-by-Step Methodology

This protocol is adapted from established patent literature to yield approximately 80-85g of the final product.[8]

-

Silylation of Cytosine:

-

To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Cytosine (24.4 g, 0.22 mol), Hexamethyldisilazane (46.2 mL, 0.22 mol), and a catalytic amount of Ammonium Sulfate (0.03 g).

-

Heat the mixture to reflux under a nitrogen atmosphere. The solid suspension will gradually dissolve to form a clear solution.

-

Maintain reflux for an additional 30 minutes after clarification to ensure complete silylation.

-

Cool the reaction mixture to below 80°C and remove the excess solvent/reagents under reduced pressure to obtain the silylated cytosine as a solid residue.

-

-

Glycosylation Reaction:

-

To the flask containing the silylated cytosine, add Anisole (400 mL) and Trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) (48.9 g, 0.22 mol).

-

Heat and stir the mixture to dissolve the solid residue completely.

-

In a separate flask, dissolve α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate (90.0 g, 0.20 mol) in Anisole (200 mL).

-

Add the solution of the activated sugar to the silylated cytosine solution in the reaction flask.

-

Heat the combined reaction mixture to 120°C and maintain for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sugar is consumed.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (500 mL) and stir.

-

Carefully add 4M Hydrochloric Acid (300 mL) dropwise. An exotherm may be observed.

-

Heat the biphasic mixture to 70°C and maintain with vigorous stirring for 2 hours to ensure complete removal of the silyl groups.

-

Filter the hot suspension. Wash the collected filter cake with hot water (70°C).

-

Suspend the crude solid filter cake in water (300 mL) and adjust the pH to ~7 by adding a 5% sodium bicarbonate solution.

-

Filter the neutralized solid, wash with water, and dry under vacuum to yield the final product.

-

Expected Results and Data

| Parameter | Expected Value | Reference |

| Yield | 80-86 g (85-91% based on the limiting sugar) | [8] |

| Appearance | White to off-white solid | |

| Purity (HPLC) | ≥ 98% | [2] |

| Melting Point | 229 - 232 °C | [2] |

| Molecular Formula | C₂₃H₁₉F₂N₃O₆ | [1] |

| Molecular Weight | 471.41 g/mol | [1] |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete silylation; moisture in reagents/solvents; insufficient reaction time. | Ensure anhydrous conditions. Use freshly opened/distilled reagents. Extend reaction time and monitor by TLC. |

| Incomplete Reaction | Inactive catalyst (Me₃SiOTf); insufficient temperature. | Use fresh, high-purity Me₃SiOTf. Verify reaction temperature is maintained at 120°C. |

| Formation of α-anomer | Reaction conditions favoring thermodynamic product. | While this protocol favors the β-anomer, purification by recrystallization can remove minor α-anomer impurities.[10] |

| Product is an oil/gummy | Incomplete silyl deprotection; residual solvent. | Extend the time for the acidic workup step. Ensure product is thoroughly dried under vacuum. |

Safety Precautions

-

Hexamethyldisilazane (HMDS): Flammable and corrosive. Causes skin and eye burns. Handle in a fume hood.

-

Trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf): Highly corrosive and moisture-sensitive. Reacts violently with water. Handle under an inert atmosphere (N₂ or Ar).

-

Anisole: Combustible liquid. Handle away from ignition sources.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Add slowly to the reaction mixture to control the exotherm.

Conclusion

This application note provides a comprehensive and reliable one-pot protocol for the synthesis of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate. By combining the silylation and glycosylation steps, this method offers significant advantages in terms of operational simplicity, reduced cycle time, and high yield. The detailed mechanistic rationale and step-by-step instructions provide researchers and process chemists with a robust framework for the efficient production of this key intermediate in the synthesis of Gemcitabine.

References

- Hertel, L. W., Boder, G. B., Kroin, J. S., et al. (1990). Synthesis and conformational analysis of d-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides. Journal of Organic Chemistry.

- A Process For The Preparation Of Gemcitabine Hydrochloride And Intermediates Thereof. (n.d.). Google Patents.

-

Singh, R., & Kumar, R. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Retrieved from [Link]

- Damha, M. J., et al. (2003). Synthesis and Physicochemical Properties of 2′-Deoxy- 2′,2″-difluoro-β-D-ribofuranosyl and 2′-Deoxy-2′,2″-difluoro-α-D-ribofuranosyl oligothymidylates. Nucleosides, Nucleotides and Nucleic Acids.

- Process for preparation of Gemcitabine hydrochloride. (2012). Google Patents.

- Hertel, L. W., Kroin, J. S., Misner, J. W., & Tustin, J. M. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides. Journal of Organic Chemistry.

-

Huang, P., Chubb, S., Hertel, L. W., Grindey, G. B., & Plunkett, W. (1991). Action of 2',2'-difluorodeoxycytidine on DNA synthesis. Cancer Research. Retrieved from [Link]

- Process for preparing gemcitabine and associated intermediates. (2007). Google Patents.

- De Clercq, P. J., et al. (2014). The synthesis of gemcitabine.

- Process for producing 2'-deoxy-2'-fluorouridine. (2006). Google Patents.

- Preparation method of gemcitabine hydrochloride. (2014). Google Patents.

- A method for synthesizing 2'-deoxy-2', 2'-difluoro-cytidine. (2006). Google Patents.

- Plunkett, W., et al. (1991). Action of 2′,2′-difluorodeoxycytidine on DNA synthesis. Cancer Research.

-

Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]

- Method for the preparation of 2'-deoxy-2',2'-difluoro cytidine. (2007). Google Patents.

-

Malin, D. R., & Damha, M. J. (1995). Synthesis and restriction enzyme analysis of oligodeoxyribonucleotides containing the anti-cancer drug 2',2'-difluoro-2'-deoxycytidine. Nucleic Acids Research. Retrieved from [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

-

2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate 1-methanesulfonate. (n.d.). Sk Carepharma Private Limited. Retrieved from [Link]

Sources

- 1. 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate | 134790-39-9 [chemicalbook.com]

- 2. 2-Deoxy-2 Supplier,Wholesale 2-Deoxy-2 Manufacturer from Ankleshwar India [skcarepharma.in]

- 3. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jocpr.com [jocpr.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. WO2007027564A2 - Process for preparing gemcitabine and associated intermediates - Google Patents [patents.google.com]

Application Note & Protocols: Strategic Application of Catalytic Hydrogenation in the Synthesis of Gemcitabine Precursors

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process development, and oncology.

Abstract: Gemcitabine (dFdC), a cornerstone in the treatment of various solid tumors, is a synthetic nucleoside analog whose efficacy is intrinsically linked to its unique 2',2'-difluorodeoxyribose core.[1][2] The synthesis of this fluorinated sugar moiety is a significant challenge, often involving multi-step pathways where stereochemical control is paramount.[2][3] This application note provides an in-depth technical guide on a critical, yet often overlooked, transformation in gemcitabine synthesis: the catalytic hydrogenation of unsaturated precursors. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, focusing on the partial hydrogenation of an alkyne intermediate, a key strategy to construct the ribose backbone. This guide offers detailed protocols, troubleshooting advice, and a discussion of the critical process parameters that ensure a high-yield, stereoselective, and reproducible synthesis.

The Strategic Role of Hydrogenation in Gemcitabine Synthesis

The synthesis of gemcitabine is not a trivial matter. The primary challenge lies in the construction of the 2-deoxy-2,2-difluororibose sugar. Many synthetic routes approach this by building the carbon backbone first and then introducing the nucleobase. A key strategy involves a Reformatsky-type reaction to create a five-carbon chain with the necessary difluoro group, followed by a series of transformations to form the furanose ring.[3]

Within this synthetic framework, catalytic hydrogenation is employed not merely to saturate a bond, but as a precise tool for functional group transformation. One elegant and widely cited approach involves the creation of an alkynyl precursor.[3] This precursor is then subjected to a partial catalytic hydrogenation to yield a cis-alkene. This step is strategically critical for two reasons:

-

Controlled Introduction of Functionality: The resulting alkene is not the final product. Instead, it serves as a masked aldehyde. Subsequent ozonolysis cleaves the double bond to unmask the required carbonyl functionality, which is essential for the eventual cyclization into the lactol, the direct precursor to the furanose ring.[3]

-

Stereochemical Influence: The hydrogenation occurs on a chiral molecule, and the choice of catalyst and conditions can influence the facial selectivity of hydrogen addition, although the primary stereocenters are often set in earlier steps. Protecting groups on the nearby hydroxyls play a crucial role in directing the steric approach of the substrate to the catalyst surface.[4]

This application note will focus on the practical execution of this key partial hydrogenation step.

Core Principles of the Catalytic Hydrogenation

Success in this hydrogenation hinges on a deep understanding of the interplay between the catalyst, solvent, and reaction conditions.

Catalyst Selection: Precision over Power

For the partial hydrogenation of an alkyne to a cis-alkene, a "poisoned" or deactivated catalyst is required to prevent over-reduction to the corresponding alkane.

-

Lindlar's Catalyst (Palladium on Calcium Carbonate, poisoned with lead): This is the classic and most effective choice for this transformation. The lead acetate and quinoline in its formulation selectively poison the most active catalytic sites, which prevents the subsequent hydrogenation of the newly formed alkene.

-

Palladium on Barium Sulfate (Pd/BaSO₄): This is another common choice, often used with quinoline as an additive to modulate activity and prevent over-reduction.

-

Standard Palladium on Carbon (Pd/C): While highly active and excellent for full saturation, standard 5% or 10% Pd/C is generally too reactive for this partial reduction and will lead to significant alkane formation unless the reaction is meticulously monitored and stopped precisely at the right moment, which is challenging to scale.[4]

Causality: The choice of a poisoned catalyst is a deliberate act of reducing catalytic activity to achieve selectivity. The goal is to ensure the desorption of the alkene product from the catalyst surface is kinetically favored over its subsequent re-adsorption and further reduction.

The Reaction Environment: Solvents, Temperature, and Pressure

-

Solvents: Aprotic solvents that can dissolve the substrate without reacting are preferred. Common choices include Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol (MeOH), or mixtures thereof.[4] The solvent must be thoroughly deoxygenated to prevent catalyst deactivation.

-

Temperature: These reactions are typically run at or slightly above room temperature (20-30 °C).[5] Lower temperatures slow the reaction but can sometimes improve selectivity by reducing the energy available for over-reduction.

-

Hydrogen Pressure: A key parameter for control. For partial hydrogenation, the reaction is typically run under a slight positive pressure of hydrogen gas (e.g., a balloon) or at 1 atmosphere. High pressures favor rapid and complete saturation and should be avoided.[6]

The Influence of Protecting Groups

The gemcitabine precursor undergoing hydrogenation will have its hydroxyl groups protected to prevent side reactions.[7] Common protecting groups include acetonides (from D-glyceraldehyde), benzoates, or silyl ethers.[3][8] These bulky groups are not passive; they create a specific steric environment around the reactive alkyne, influencing how the molecule adsorbs onto the catalyst surface and thus contributing to the overall stereochemical outcome of the synthesis.[4]

Experimental Workflow and Protocols

The following section details a representative workflow for the partial hydrogenation of a protected difluoro-pentynyl alcohol intermediate, a key precursor in several gemcitabine syntheses.[3]

Diagram: Experimental Workflow

Caption: Overall workflow for the catalytic hydrogenation of a gemcitabine precursor.

Protocol: Partial Hydrogenation of a Protected Difluoro-Pentynyl Alcohol

This protocol is representative and should be adapted based on the specific substrate and scale.

Safety Precaution: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. All glassware must be properly secured.

Materials and Reagents:

-

Protected difluoro-pentynyl alcohol precursor (e.g., anti-isomer of the addition product of a Reformatsky reaction)[3]

-

Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)

-

Ethyl Acetate (EtOAc), HPLC grade, deoxygenated

-

Hydrogen (H₂) gas cylinder with regulator or balloon

-

Celite® 545

-

Nitrogen (N₂) or Argon (Ar) gas for inerting

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, septa, needles)

-

Magnetic stirrer and stir bar

Procedure:

-

System Preparation:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser (with a gas outlet to a bubbler), and two septa.

-

Thoroughly dry the glassware in an oven and allow it to cool under a stream of N₂ or Ar.

-

Deoxygenate the required volume of EtOAc by bubbling N₂ or Ar through it for at least 30 minutes.

-

-

Reaction Setup:

-

Under a positive pressure of inert gas, add Lindlar's catalyst (approx. 0.1 eq by weight relative to the substrate) to the reaction flask.

-

Add the deoxygenated EtOAc via cannula to the flask to create a slurry.

-

In a separate flask, dissolve the protected difluoro-pentynyl alcohol precursor (1.0 eq) in deoxygenated EtOAc.

-

Transfer the substrate solution to the reaction flask via cannula.

-

-

Hydrogenation:

-

Purge the reaction system to remove the inert gas. First, apply a gentle vacuum for 1-2 minutes, then backfill with H₂ gas. Repeat this purge cycle three times.

-

Maintain a slight positive pressure of H₂ (e.g., using a balloon attached to a three-way stopcock) or set the regulator to 1 atm.

-

Stir the reaction mixture vigorously. Efficient mixing is crucial for ensuring good contact between the substrate, catalyst, and hydrogen gas.[5]

-

The reaction is typically run at room temperature (20-25 °C).

-

-

Reaction Monitoring (Self-Validation):

-

The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), looking for the disappearance of the starting material spot.

-

Alternatively, monitor by taking small aliquots (via syringe), filtering through a small plug of Celite®, and analyzing by HPLC or ¹H NMR.

-

Monitor until the starting material is consumed. Avoid extended reaction times to minimize the risk of over-reduction. The reaction is typically complete within 2-6 hours.

-

-

Work-up:

-

Once the reaction is complete, carefully purge the flask with N₂ or Ar to remove all hydrogen gas.

-

Prepare a small pad of Celite® in a Büchner or fritted glass funnel. Wet the pad with EtOAc.

-

Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Caution: The catalyst can be pyrophoric upon drying. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after use.

-

Wash the flask and the filter cake with additional EtOAc to ensure complete recovery of the product.

-

Combine the filtrates and concentrate the solvent under reduced pressure (rotary evaporation).

-

-

Purification and Characterization:

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure cis-alkene product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the alkyne proton signal and the appearance of vinyl proton signals in the NMR spectrum are key indicators of success.

-

Data Presentation and Interpretation

Diagram: Chemical Transformation

Caption: Simplified schematic of the partial hydrogenation reaction.

Table: Representative Hydrogenation Parameters

The following table summarizes typical conditions and expected outcomes for hydrogenations in nucleoside chemistry, which are analogous to the gemcitabine precursor synthesis.

| Parameter | Condition | Rationale / Expected Outcome | Source(s) |

| Catalyst | Lindlar's Catalyst or 10% Pd/C | Lindlar's for partial reduction (alkyne to alkene). Pd/C for full saturation or reduction of other groups like azides. | [3][4] |

| Catalyst Loading | 10-100% w/w | Higher loading increases reaction rate but also cost and potential for side reactions. 100% w/w is common for difficult reductions. | [4] |

| Solvent | MeOH, EtOAc, or 1:1 mixture | Good solubility for substrate and intermediates. MeOH can act as a proton source in some hydrogenolysis reactions. | [4] |

| Pressure | 1 atm (balloon) to 50 psi | Low pressure (1 atm) is sufficient for most partial hydrogenations. Higher pressures are used for more difficult reductions. | [6] |

| Temperature | 20 - 40 °C | Reactions are typically exothermic. Room temperature is a safe starting point to control selectivity. | [5] |

| Reaction Time | 2 - 72 hours | Highly dependent on substrate, catalyst loading, and pressure. Must be determined empirically via monitoring. | [4] |

| Typical Yield | 65 - 95% | Yields are generally high if over-reduction and side reactions are minimized through careful monitoring. | [3][4] |

Troubleshooting

-

Incomplete Reaction:

-

Cause: Inactive catalyst (poisoned by sulfur, oxygen, or other impurities), poor mixing, or insufficient hydrogen.

-

Solution: Ensure solvents are pure and deoxygenated. Use fresh, high-quality catalyst. Increase stirring speed. Check for leaks in the hydrogen delivery system.

-

-

Over-reduction (Alkene to Alkane):

-

Cause: Catalyst is too active, reaction time is too long, or H₂ pressure is too high.

-

Solution: Use a more selective catalyst (Lindlar's). Stop the reaction as soon as TLC/HPLC shows consumption of starting material. Use 1 atm of H₂ pressure.

-

-

Low Yield after Work-up:

-

Cause: Product adsorbed onto the catalyst or Celite®.

-

Solution: Wash the filter cake thoroughly with several portions of fresh solvent (EtOAc or a more polar solvent like MeOH if solubility is an issue).

-

Conclusion

Catalytic hydrogenation is a powerful and precise tool in the synthetic chemist's arsenal for the production of gemcitabine. By understanding the underlying principles of catalyst selection and reaction control, researchers can effectively transform unsaturated precursors into key intermediates with high yield and selectivity. The protocol described herein for the partial hydrogenation of an alkynyl precursor serves as a robust template for the reliable construction of the critical 2',2'-difluororibose core, paving the way for the efficient and scalable synthesis of this life-saving therapeutic agent.

References

-

Gemcitabine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Concurrent Hydrogenation of Three Functional Groups Enables Synthesis of C3´-Homologated Nucleoside Amino Acids. (2017). PMC. Retrieved from [Link]

-

Stereoselective synthesis of uridine-derived nucleosyl amino acids. (2011). PubMed. Retrieved from [Link]

-

Brown, K., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 59–73. Retrieved from [Link]

- Preparation of gemcitabine and intermediates thereof. (2010). Google Patents.

-

The synthesis of gemcitabine. (2014). PubMed. Retrieved from [Link]

-

Catalyst‐mediated gemcitabine prodrug activation. (n.d.). ResearchGate. Retrieved from [Link]

-

New Synthesis of 2′,4′-Functionalized Nucleotides via Stereospecific Hydrogenation and Azidation Reactions. (2025). ResearchGate. Retrieved from [Link]

- Process for the preparation of gemcitabine hydrochloride. (n.d.). Google Patents.

-

Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties. (2018). PMC. Retrieved from [Link]

-

A New Gemcitabine Prodrug for Treating Cancer. (n.d.). PMC. Retrieved from [Link]

-

A Linear Synthesis of Gemcitabine. (2025). ResearchGate. Retrieved from [Link]

-

Catalytic hydrogenation of sugars. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of nucleosides. (n.d.). Wikipedia. Retrieved from [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

- Method of obtaining and purification gemcitabine hydrochloride. (n.d.). Google Patents.

-

Catalytic hydrogenation (of fats). (2024). candcs. Retrieved from [Link]

-

Synthesis of Nucleosides. (n.d.). Organic Reactions. Retrieved from [Link]

-

Achieving safe conditions for hydrogenation reaction using concentrated raw materials. (2024). H.E.L Group. Retrieved from [Link]

-

Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo. Retrieved from [Link]

-

3.6. HYDROGENATION Unsaturated alkenes can be converted into saturated alkanes by the addition of hydrogen atoms across the doub. (n.d.). Wikimedia. Retrieved from [Link]

-

HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Synthesis of intermediates for gemcitabine. (n.d.). ResearchGate. Retrieved from [Link]

-

Process for the preparation of gemcitabine chlorohydrate. (2009). European Patent Office. Retrieved from [Link]

-

Hydrogen exchange in nucleosides and nucleotides. Measurement of hydrogen exchange by stopped-flow and ultraviolet difference spectroscopy. (1975). PubMed. Retrieved from [Link]

-

A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). MDPI. Retrieved from [Link]

-

Hydrogenation in Practice. (2022). AOCS. Retrieved from [Link]

- An improved process for preparation of gemcitabine hydrochloride. (2007). Google Patents.

-

Method for the analysis of oxidized nucleosides by gas chromatography/mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

Metal Complexation for the Rational Design of Gemcitabine Formulations in Cancer Therapy. (n.d.). ACS Publications. Retrieved from [Link]

-

Improving HPLC-MS/MS Analysis of Nucleobases and Nucleosides by Pre-Column Derivatization with Chloroacetaldehyde. (2023). SSRN. Retrieved from [Link]

Sources

- 1. Gemcitabine - Wikipedia [en.wikipedia.org]

- 2. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Concurrent Hydrogenation of Three Functional Groups Enables Synthesis of C3´-Homologated Nucleoside Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. mt.com [mt.com]

- 7. jocpr.com [jocpr.com]

- 8. WO2010049947A2 - Preparation of gemcitabine and intermediates thereof - Google Patents [patents.google.com]

Advanced Handling and Storage Protocols for Moisture-Sensitive Nucleoside Phosphoramidites

Introduction: The Cost of Moisture in Oligonucleotide Synthesis

In the development of oligonucleotide therapeutics (ASOs, siRNAs, CRISPR guides), the purity and reactivity of nucleoside phosphoramidites are the rate-limiting factors for success. Unlike standard organic reagents, phosphoramidites contain a trivalent phosphorus P(III) center that is thermodynamically unstable in the presence of moisture or oxygen.

A coupling efficiency drop from 99.5% to 98.0% might seem trivial, but in the synthesis of a 100-mer, this reduces the theoretical yield of the full-length product from 60.5% to just 13.2% . The primary culprit for this efficiency loss is moisture-induced hydrolysis of the phosphoramidite intermediate.[1]

This guide provides a rigorous, self-validating framework for handling these reagents, moving beyond "best practices" to mechanistically grounded protocols .

Mechanistic Insight: The P(III) Vulnerability

To handle these intermediates effectively, one must understand why they degrade. The phosphoramidite moiety includes a diisopropylamino group (leaving group) and a 2-cyanoethyl group protecting the phosphorus.[2]

Degradation Pathways[1][3]

-

Hydrolysis (Moisture): Water attacks the P(III) center, displacing the diisopropylamine. This forms an H-phosphonate monoester, which is inert to the tetrazole activator used in synthesis. It acts as a chain terminator.[1]

-

Oxidation (Air): Atmospheric oxygen oxidizes P(III) to P(V) (phosphate triesters). These are also non-reactive during the coupling step.

-

Autocatalysis (dG): 2'-Deoxyguanosine (dG) phosphoramidites are uniquely unstable. The N2-isobutyryl protecting group can facilitate autocatalytic cleavage, especially in solution.

Visualization: Degradation Logic

The following diagram illustrates the kinetic competition between the desired coupling pathway and the moisture-induced failure modes.

Caption: Kinetic competition between productive activation and moisture-induced hydrolysis.[1] Note that hydrolysis is often faster than oxidative degradation.

Protocol A: Receipt and Storage (The Cold Chain)

Objective: Maintain the "kinetic trap" of low temperature to prevent degradation of the solid foam/powder.

Temperature Specifications

-

Standard Storage: -20°C (± 5°C).

-

Long-term Archival (>6 months): -80°C is acceptable but unnecessary for standard amidites; critical for some modified RNA amidites.

-

Container: Amber glass vials with PTFE-lined septum caps. Amber glass prevents UV-induced cleavage of light-sensitive protecting groups (e.g., certain fluorophores).

The Equilibration Rule (Critical)

Never open a cold phosphoramidite vial. When a -20°C vial is exposed to room temperature air (approx. 50% relative humidity), moisture instantly condenses on the cold glass and reagent surface.

Protocol:

-

Remove vial from freezer.

-

Place in a desiccator containing active desiccant (e.g., Drierite or silica gel).[3]

-

Allow to warm to room temperature (RT) for minimum 4 hours (small vials) or overnight (large bottles).

-

Verification: Wipe the exterior. If condensation is visible or the glass feels cold, return to the desiccator.

Protocol B: Solubilization and Handling (The Inert Barrier)

Objective: Dissolve the solid reagent in anhydrous solvent without breaking the inert atmosphere chain.

Solvent Requirements

Use Anhydrous Acetonitrile (ACN) exclusively.

-

Specification: Water content < 30 ppm (optimally < 10 ppm).

-

Source: Commercial "DNA Synthesis Grade" or fresh solvent from a solvent purification system (SPS).

-

Storage: Store ACN over 3Å molecular sieves (activated) if the bottle has been opened for >2 days.

The "Septum-to-Septum" Transfer Technique

This method avoids exposing the reagent to open air.[4]

Equipment:

-

Argon or Nitrogen line with a bleed needle.

-

Oven-dried glass syringe and needle.[5]

-

Phosphoramidite vial (equilibrated to RT).

-

Anhydrous ACN bottle (septum sealed).

Workflow:

-

Venting: Insert a small gauge needle connected to the inert gas line into the phosphoramidite vial septum to create a positive pressure blanket.

-

Solvent Draw: Flush the syringe with inert gas 3 times. Draw the required volume of ACN from the solvent bottle.

-

Injection: Inject ACN directly through the septum of the phosphoramidite vial.

-

Dissolution: With the inert gas line still attached (to equalize pressure), swirl gently. Do not vortex vigorously if the solution wets the septum, as this can leach plasticizers.

-

Removal: Remove the gas line. The vial is now ready for the synthesizer.

Visualization: Solubilization Workflow

Caption: The "Septum-to-Septum" workflow ensures the reagent is never exposed to atmospheric moisture during solubilization.

Protocol C: In-Process Stability & Quality Control

Objective: Verify reagent integrity before committing to expensive synthesis runs.

Solution Stability Limits

Once dissolved in acetonitrile, the clock starts ticking. Stability varies by nucleoside.[1][6]

| Nucleoside | Stability in Solution (RT) | Risk Factor |

| dA, dC, T | 10 - 14 Days | Low |

| dG (dmf/ibu) | 2 - 3 Days | High (Autocatalytic) |

| RNA Amidites | < 24 Hours | Very High |

| Modified Amidites | Varies (Assume <24h) | High |

Note: If a dG solution has been on the synthesizer for >3 days, discard and prepare fresh. Do not "top up" old bottles.

Analytical QC: 31P NMR Spectroscopy

The gold standard for assessing phosphoramidite quality is Phosphorus-31 NMR.

Methodology:

-

Solvent: CD3CN (Anhydrous) or C6D6.

-

Standard: Use an external standard (e.g., triphenylphosphate) if quantification is needed, though relative purity is usually sufficient.

-

Scan Parameters: Proton-decoupled, >64 scans.

Interpretation Guide:

-

140 – 155 ppm: Active P(III) Phosphoramidite . (Appears as two peaks due to diastereomers).[1][2][7][8]

-

0 – 10 ppm: H-Phosphonate .[1] (Hydrolysis product. Sign of moisture contamination).[3]

-

-10 – -30 ppm: Phosphate . (Oxidation product. Sign of air exposure).[9]

Self-Validating Check: If the integral of the impurity peaks (0-10 ppm + -10 to -30 ppm) exceeds 2-3% of the total phosphorus integral, the reagent is compromised. Do not use.

Troubleshooting Summary

| Observation | Root Cause | Corrective Action |

| Precipitate in solution | Moisture ingress causing hydrolysis products (insoluble). | Discard solution. Check ACN water content. Replace septum. |

| Low Coupling Efficiency (<98%) | Wet ACN or degraded amidite. | Perform 31P NMR. If amidite is good, replace ACN and molecular sieves on synth. |

| "n-1" Deletion Mutants | Incomplete coupling due to low amidite concentration (hydrolysis). | Use fresh dG. Increase coupling time. |

| +16 Da Mass Shift | Oxidation of P(III) to P(V) before coupling. | Check inert gas supply for leaks (O2 ingress). |

References

-

Glen Research. Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Glen Report 19.13. [Link]

-

Krotz, A. H., et al. (2004).[6] Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.[6] [Link]

-

Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. Application Note. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. usp.org [usp.org]

- 3. reddit.com [reddit.com]

- 4. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 9. empbiotech.com [empbiotech.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate

Welcome to the technical support center for the synthesis of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate, a critical intermediate in the production of Gemcitabine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our approach is grounded in mechanistic understanding and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The synthesis of 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate is a pivotal step in the overall production of the anticancer drug Gemcitabine.[1] The core of this synthesis involves the N-glycosylation of a protected 2-deoxy-2,2-difluororibose sugar with a cytosine base. The primary challenge in this process is controlling the stereochemistry at the anomeric center (C1') to selectively form the therapeutically active β-anomer over the inactive α-anomer.[1][2] This guide will delve into the intricacies of this reaction, offering detailed protocols and troubleshooting advice to maximize the yield of the desired β-isomer.

Mechanistic Insights: The Vorbrüggen Glycosylation

The key transformation in this synthesis is a Vorbrüggen glycosylation.[3] This reaction involves the coupling of a silylated nucleobase with a sugar derivative bearing a suitable leaving group at the anomeric position, catalyzed by a Lewis acid.

Key Steps in the Mechanism:

-

Silylation of Cytosine: Cytosine is first treated with a silylating agent, such as hexamethyldisilazane (HMDS), to increase its solubility in organic solvents and enhance the nucleophilicity of the N1 position.[4][5]

-

Activation of the Sugar: The protected 2-deoxy-2,2-difluororibose derivative, typically with a methanesulfonate (mesylate) leaving group at the C1' position, is activated by a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4]

-

Nucleophilic Attack: The silylated cytosine then attacks the activated sugar. This step is crucial for determining the anomeric selectivity. The reaction can proceed through a spectrum of mechanisms, from a pure S_N_2 pathway, which would lead to inversion of stereochemistry at the anomeric center, to an S_N_1 pathway involving a transient oxocarbenium ion intermediate. The strong electron-withdrawing effect of the two fluorine atoms at the C2' position influences the stability of this intermediate and thus the mechanistic pathway.[2] The formation of a mixture of anomers suggests that both S_N_1 and S_N_2 pathways may be operative.[2]

Caption: General workflow of the Vorbrüggen glycosylation for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors throughout the experimental process. Here’s a breakdown of potential issues and their solutions:

-

Incomplete Silylation of Cytosine: If cytosine is not fully silylated, its nucleophilicity is reduced, leading to poor conversion.

-

Suboptimal Reaction Temperature: The glycosylation reaction is temperature-sensitive.

-

Solution: While some procedures suggest temperatures up to 120°C[4], it's crucial to find the optimal temperature for your specific setup. Lower temperatures may favor the desired β-anomer but could lead to longer reaction times and incomplete conversion. Conversely, higher temperatures might accelerate the reaction but could lead to decomposition or a less favorable anomeric ratio.

-

-

Moisture in the Reaction: The Lewis acid catalyst (TMSOTf) and silylated intermediates are highly sensitive to moisture.

-

Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and crystallization steps.

-

Solution: Minimize transfers between flasks. When rinsing glassware, use the solvent intended for the next step. During workup, ensure complete extraction of the product from the aqueous layer. For purification by recrystallization, carefully select the solvent system and optimize the cooling rate to maximize crystal formation and minimize loss to the mother liquor.

-

Q2: The ratio of my desired β-anomer to the α-anomer is poor. How can I improve the stereoselectivity?

A2: Achieving a high β:α ratio is the primary challenge in this synthesis. The anomeric outcome is influenced by a delicate balance of factors:

-

Choice of Leaving Group on the Sugar: While methanesulfonate is commonly used, other leaving groups can influence the stereoselectivity.

-

Lewis Acid Catalyst: The type and amount of Lewis acid can affect the S_N_1/S_N_2 character of the reaction. TMSOTf is a strong Lewis acid that can promote the formation of the oxocarbenium ion, potentially leading to a mixture of anomers.

-

Reaction Temperature and Time: As a general trend in similar glycosylations, lower temperatures often favor the S_N_2 pathway, which can lead to higher stereoselectivity.

-

Solution: Experiment with a temperature range to find the optimal balance between reaction rate and selectivity. Monitoring the reaction over time by TLC or HPLC can help determine the point at which the desired product is maximized before potential anomerization or degradation occurs.

-

-

Solvent: The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the stereoselectivity. Anisole is a commonly used solvent in this reaction.[4]

| Parameter | Effect on β:α Ratio | Rationale |

| Temperature | Lower temperatures may favor the β-anomer. | Favors S_N_2-like pathway with inversion of configuration. |